4-Ethynyl-N,N-dimethylaniline
Overview
Description
4-Ethynyl-N,N-dimethylaniline is a chemical compound that is related to aniline derivatives, which are characterized by the presence of an ethynyl group attached to the aromatic ring. While the provided papers do not directly discuss 4-Ethynyl-N,N-dimethylaniline, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and potential applications of 4-Ethynyl-N,N-dimethylaniline.
Synthesis Analysis
The synthesis of related compounds, such as 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, involves specific reagents and conditions that could potentially be adapted for the synthesis of 4-Ethynyl-N,N-dimethylaniline. The method described for synthesizing the azobenzene derivative includes the preparation of thiohydantoins of amino acids, which suggests a multi-step synthetic route that may be applicable to the synthesis of 4-Ethynyl-N,N-dimethylaniline with appropriate modifications .
Molecular Structure Analysis
The molecular structure of 4-Ethynyl-N,N-dimethylaniline would consist of an aromatic ring with an ethynyl group and dimethylamino substituent. The presence of these functional groups would influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other chemical species. The structure-activity relationship (SAR) discussed in the context of serine protease inhibitors provides insights into how specific structural features can influence the activity of a molecule, which is relevant for understanding the behavior of 4-Ethynyl-N,N-dimethylaniline .
Chemical Reactions Analysis
The chemical reactions of 4-Ethynyl-N,N-dimethylaniline would likely involve the ethynyl group, which is known to participate in various coupling reactions catalyzed by transition metals. The polymerization of isomeric N-(4-substituted benzylidene)-4-ethynylanilines using transition metal catalysts, as described in one of the papers, indicates that the ethynyl group can undergo reactions leading to the formation of polyacetylenes with aromatic Schiff base type pendant groups . This suggests that 4-Ethynyl-N,N-dimethylaniline could also be used as a monomer in polymerization reactions to create novel polymeric materials.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Ethynyl-N,N-dimethylaniline are not directly reported, the properties of similar compounds can provide some insights. For example, the fluorescence exhibited by polymers derived from ethynyl-substituted anilines indicates that 4-Ethynyl-N,N-dimethylaniline may also exhibit fluorescent properties, which could be useful in applications such as sensing or imaging . The stability and reactivity of the compound would be influenced by the substituents on the aromatic ring, as well as the nature of the ethynyl group.
Scientific Research Applications
Crystal Engineering and Molecular Structures
- Crystal Engineering with Ethynylbenzenes : The molecular structures of 4-ethynyl-N,N-dimethylaniline have been analyzed using X-ray diffraction. This compound shows a phase transition at 122.5 ± 2 K and forms triclinic crystals. The molecules are linked into dodecamers by weak hydrogen bonds involving C–H groups (Batsanov et al., 2006).
Synthesis of Biological Agents
- Design and Synthesis of Metallophthalocyanine-Gold Nanoparticle Hybrids : The synthesis of 4-2-(4-ethynyl-N,N-dimethylaniline)pthalonitrile and its peripherally tetra-substituted metal phthalocyanines have been conducted, showcasing its potential in the creation of new biological agents (Farajzadeh et al., 2022).
Development of Chromophores
- Expanding Chemical Space for Push-Pull Chromophores : Non-concerted [2+2] and [4+2] cycloadditions between N,N-dimethylanilino-substituted 1,1,2,4,4-pentacyanobuta-1,3-diene and 4-ethynyl-N,N-dimethylaniline have resulted in the creation of highly functionalized 6,6-dicyanopentafulvene with a significant low-energy charge-transfer band, showing potential in the field of chromophores (Jayamurugan et al., 2011).
Photochemistry Studies
- Photochemistry of Acetylenic Derivatives of Aromatic Amines : The study of photolysis products of P-ethynyl-N,N-dimethylaniline in carbon tetrachloride reveals insights into reactions at the triple bond and amino group, without affecting the aromatic ring, which is significant in understanding the photochemical behavior of such compounds (Usov et al., 1986).
Safety And Hazards
properties
IUPAC Name |
4-ethynyl-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-4-9-5-7-10(8-6-9)11(2)3/h1,5-8H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMAYLMVFSCMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308221 | |
Record name | 4-Ethynyl-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-N,N-dimethylaniline | |
CAS RN |
17573-94-3 | |
Record name | 4-Ethynyl-N,N-dimethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17573-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethynyl-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynyl-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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